2-Ethyl-2,3-dimethylpentanal
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Overview
Description
2-Ethyl-2,3-dimethylpentanal is an organic compound belonging to the class of aldehydes. It is characterized by its branched structure, which includes an aldehyde functional group. This compound is known for its presence in various natural products and its utility in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-2,3-dimethylpentanal can be synthesized through several methods. One common approach involves the oxidation of the corresponding alcohol, 2-Ethyl-2,3-dimethylpentanol, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in an acidic medium .
Industrial Production Methods: On an industrial scale, this compound can be produced via the hydroformylation of 2-Ethyl-2,3-dimethylpentene. This process involves the reaction of the alkene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2,3-dimethylpentanal undergoes various chemical reactions, including:
Nucleophilic Addition: The carbonyl group in this compound is susceptible to nucleophilic addition reactions, forming products such as hemiacetals and acetals when reacted with alcohols in the presence of an acid catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophilic Addition: Alcohols, acid catalysts
Major Products Formed:
Oxidation: 2-Ethyl-2,3-dimethylpentanoic acid
Reduction: 2-Ethyl-2,3-dimethylpentanol
Nucleophilic Addition: Hemiacetals and acetals
Scientific Research Applications
2-Ethyl-2,3-dimethylpentanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-2,3-dimethylpentanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
- 2,3-Dimethylpentanal
- 2,3-Dimethylvaleraldehyde
- 2,3-Dimethylpentaldehyde
- Butanal, 3-ethyl-2-methyl
Comparison: 2-Ethyl-2,3-dimethylpentanal is unique due to its specific branched structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological molecules, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H18O |
---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-ethyl-2,3-dimethylpentanal |
InChI |
InChI=1S/C9H18O/c1-5-8(3)9(4,6-2)7-10/h7-8H,5-6H2,1-4H3 |
InChI Key |
VJPXUBXJCKNRFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(CC)C=O |
Origin of Product |
United States |
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